molecular formula C20H18Cl2N2O2 B7744354 (E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide

(E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B7744354
M. Wt: 389.3 g/mol
InChI Key: YYASFSWILVVEGA-RVDMUPIBSA-N
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Description

(E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a butoxyphenyl group and a dichlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the butoxyphenyl intermediate: This can be achieved by reacting 4-butoxyphenol with an appropriate halogenating agent.

    Formation of the dichlorophenyl intermediate: This involves the reaction of 2,4-dichloroaniline with a suitable reagent to introduce the amide functionality.

    Coupling reaction: The final step involves the coupling of the butoxyphenyl and dichlorophenyl intermediates under specific conditions to form the desired enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
  • (E)-3-(4-ethoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide

Uniqueness

(E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

(E)-3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c1-2-3-10-26-17-7-4-14(5-8-17)11-15(13-23)20(25)24-19-9-6-16(21)12-18(19)22/h4-9,11-12H,2-3,10H2,1H3,(H,24,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYASFSWILVVEGA-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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